(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
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Overview
Description
The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is a crucial part of many pharmaceuticals and they have a wide range of medicinal properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is generally characterized by the presence of a benzene ring fused to an imidazole ring. The exact structure of this compound would require more specific information or an X-ray crystallography analysis .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes to form new compounds . They can also participate in palladium-catalyzed oxidative annulation reactions .Scientific Research Applications
Anticancer Potential : A study by Penthala et al. (2011) synthesized novel substituted analogs of this compound, evaluating their in vitro cytotoxicity against a panel of 60 human tumor cell lines. One of the analogs showed potent growth inhibition against melanoma and ovarian cancer cells, suggesting potential as an antitumor agent (Penthala, R. P., Yerramreddy, T. R., & Crooks, P., 2011).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity : Smelcerovic et al. (2015) investigated the compound for inhibitory activity against xanthine oxidase and anti-inflammatory response. It demonstrated potent inhibitory effects against commercial xanthine oxidase and a significant anti-inflammatory response, indicating its potential in treating related disorders (Smelcerovic, Z., Veljković, A., Kocic, G., Yancheva, D., Petronijević, Ž., Anderluh, M., & Šmelcerović, A., 2015).
Aminomethylation Methodology : In a study by Mondal et al. (2017), aminomethylation of imidazopyridines with morpholine was conducted, which is applicable to the synthesis of compounds like (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one. This methodology is significant for creating aminomethylated derivatives under mild conditions (Mondal, S., Samanta, S., Singsardar, M., & Hajra, A., 2017).
Synthesis and Structural Optimization : A study by Kamila et al. (2011) involved the synthesis of functionally similar hydantoin derivatives, showcasing the importance of structural optimization for enhanced biological activities. This research contributes to the understanding of synthesizing and modifying similar compounds for potential therapeutic applications (Kamila, S., Ankati, H., & Biehl, E., 2011).
Antioxidant Activity : Zvezdanović et al. (2014) examined the antioxidant activity of similar compounds, revealing that they could be potential antioxidants due to their ability to inhibit lipid peroxidation. Such studies provide a basis for exploring the antioxidant potential of this compound (Zvezdanović, J., Daskalova, L., Yancheva, D., Cvetković, D., Marković, D., Anderluh, M., & Šmelcerović, A., 2014).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide variety of biological activities, including antimicrobial, antiviral, and anticancer effects . They are considered a crucial class of compounds in the pharmaceutical industry .
Mode of Action
This was accompanied by upregulation of pro-apoptotic caspase-3 and Bax and downregulation of anti-apoptotic Bcl-2 .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
Benzimidazole derivatives are generally known for their low toxicity , suggesting good bioavailability.
Result of Action
The result of the compound’s action can vary depending on the specific derivative and its targets. For example, a benzimidazole derivative was found to induce apoptosis in HepG2 liver cancer cells . This suggests that the compound could potentially have anticancer effects.
Future Directions
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-morpholin-4-yl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-14-12(9-13-16-10-3-1-2-4-11(10)17-13)23-15(22)19(14)18-5-7-21-8-6-18/h1-4,9,20H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPENIXBONIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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